![molecular formula C24H32O8 B584555 (2S,3S,4S,5R,6S)-3,4,5-トリヒドロキシ-6-[[(8R,9S,13S,14S,17S)-16,16,17-トリデウテリオ-17-ヒドロキシ-13-メチル-6,7,8,9,11,12,14,15-オクタヒドロシクロペンタ[a]フェナントレン-3-イル]オキシ]オキサン-2-カルボン酸 CAS No. 1260231-06-8](/img/structure/B584555.png)

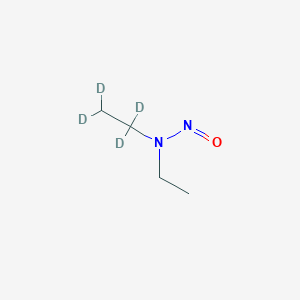

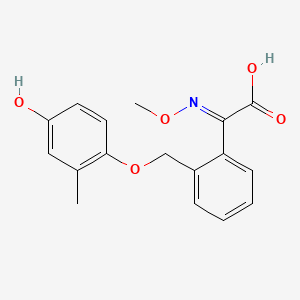

(2S,3S,4S,5R,6S)-3,4,5-トリヒドロキシ-6-[[(8R,9S,13S,14S,17S)-16,16,17-トリデウテリオ-17-ヒドロキシ-13-メチル-6,7,8,9,11,12,14,15-オクタヒドロシクロペンタ[a]フェナントレン-3-イル]オキシ]オキサン-2-カルボン酸

説明

A labeled metabolite of Estradiol.

科学的研究の応用

加齢と慢性炎症

17α-エストラジオールは、エストロゲン受容体に対する親和性が低い非女性化エストロゲンと考えられています . 17α-E2は、酸化ストレス、アミロイド毒性、パーキンソン病およびアルツハイマー病に対する保護において、17β-E2と同様に有効である可能性があるという仮説が立てられています . 17α-E2による治療は、雄マウスの寿命を延ばしながら体重を減少させます .

代謝機能不全

代謝機能不全は、肥満によって悪化する多くの慢性疾患の根底にあります . 17α-エストラジオール治療は、雄マウスの代謝パラメータを改善し、加齢を遅らせます . 17α-エストラジオールがこれらの利点をもたらすメカニズムは、まだ解明されていません .

神経保護

17α-E2は、マウスおよびラットの脳におけるエストラジオールの主要な形態です . ヒトに投与した場合、その神経保護の可能性を試験するのに適した候補と考えられています .

性ホルモン特性

ステロイド性ホルモンである17-ベータエストラジオール(17β-E2)は強力なエストロゲン作用を有する一方で、17-アルファエストラジオール(17α-E2)は、エストロゲン受容体に対する親和性が低い非女性化エストロゲンと考えられています .

健康寿命の改善

ある研究では、晩年の17α-E2投与は、雄マウスC75BL/6の加齢に伴う代謝機能不全と炎症を軽減し、健康寿命にプラスの影響を与えました

作用機序

Target of Action

The primary target of 17|A-Estradiol-3-|A-D-glucuronide-d3, also known as Estradiol 3-glucuronide, is the estrogen receptor . This compound is a naturally occurring and endogenous estrogen conjugate, specifically the C3 glucuronide conjugate of estradiol, the major estrogen in the body .

Mode of Action

Estradiol 3-glucuronide interacts with its targets by being deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, estrogen glucuronides have estrogenic activity via conversion into estrogens .

Biochemical Pathways

Estradiol 3-glucuronide is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . It is eventually excreted in urine and bile . This compound is a part of the estrogen metabolism pathway, where it serves as a means to reduce the hormonal activity of estradiol and aid in its elimination .

Pharmacokinetics

The pharmacokinetics of 17|A-Estradiol-3-|A-D-glucuronide-d3 involves its formation from estradiol in the liver, followed by its excretion in urine and bile . It has much higher water solubility than unconjugated estrogens like estradiol . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.

Result of Action

The action of 17|A-Estradiol-3-|A-D-glucuronide-d3 results in estrogenic activity via its conversion into estrogens . This conversion occurs in tissues that express the enzyme β-glucuronidase, such as the mammary gland . The resulting free estrogens can then bind to and activate estrogen receptors, leading to the various cellular and molecular effects associated with estrogen signaling.

Action Environment

The action of 17|A-Estradiol-3-|A-D-glucuronide-d3 can be influenced by various environmental factors. For instance, the presence and activity level of the enzyme β-glucuronidase in various tissues can affect the degree of conversion of this compound into free estrogens . Additionally, factors affecting the function of the liver, where this compound is formed from estradiol, can also influence its levels and activity .

生化学分析

Biochemical Properties

The compound, 17|A-Estradiol-3-|A-D-glucuronide-d3, is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid and is eventually excreted in urine and bile . It interacts with enzymes such as UDP-glucuronosyltransferase and β-glucuronidase . These interactions involve the attachment and removal of glucuronic acid, respectively .

Cellular Effects

17|A-Estradiol-3-|A-D-glucuronide-d3 influences cell function by acting as a substrate for transport proteins like multidrug resistance protein 2 (MRP2) . It can affect cell signaling pathways and gene expression indirectly through its conversion into estradiol .

Molecular Mechanism

The molecular mechanism of 17|A-Estradiol-3-|A-D-glucuronide-d3 involves its conversion into estradiol by β-glucuronidase in tissues that express this enzyme . This conversion allows it to exert its effects at the molecular level, including binding interactions with estrogen receptors and changes in gene expression .

Temporal Effects in Laboratory Settings

As a glucuronide conjugate of estradiol, it is likely to be stable under physiological conditions .

Metabolic Pathways

17|A-Estradiol-3-|A-D-glucuronide-d3 is involved in the glucuronidation pathway, where it is formed from estradiol by the action of UDP-glucuronosyltransferase . It can also be converted back into estradiol by the action of β-glucuronidase .

Transport and Distribution

The transport and distribution of 17|A-Estradiol-3-|A-D-glucuronide-d3 within cells and tissues involve transport proteins like MRP2 . It is excreted in urine and bile, indicating its distribution to these fluids .

Subcellular Localization

The subcellular localization of 17|A-Estradiol-3-|A-D-glucuronide-d3 is likely to be within the cytoplasm, where it can be converted into estradiol by β-glucuronidase

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHJTRCBBDUOW-NCKPPFHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747722 | |

| Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260231-06-8 | |

| Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(](/img/no-structure.png)

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)